Cyclosporin A (CsA) is a potent immunosuppressive agent widely used to prevent graft rejection in organ transplantation and to treat autoimmune diseases. However, its therapeutic use is complicated by its side effects, which are partly attributed to its metabolites. Among these, Cyclosporin metabolite M17, also known as hydroxycyclosporine, has garnered significant attention due to its presence in patients and its biological activity126.
The immunosuppressive properties of M17 have been studied extensively. M17, along with other metabolites such as M1 and M21, has been shown to inhibit the in vitro response of human mononuclear cells in mixed leukocyte culture and mitogen assays. M17 exhibits less inhibitory activity compared to CsA but still significantly blocks the proliferative response, suggesting a role in the immunopharmacology of CsA1. Additionally, M17 affects the secretory phenotype of human gingival fibroblasts, modulating cell number and collagen production, which indicates its potential impact on tissue remodeling2. In glomerular mesangial cells, M17, among other metabolites, has demonstrated growth inhibitory effects, suggesting a possible contribution to the nephrotoxic side effects of CsA therapy3. Furthermore, M17 has been found to be less effective than CsA in inhibiting T lymphocyte clone proliferation, which could have implications for monitoring CsA levels in transplant recipients4. The metabolite also shares the ability to inhibit interleukin-2 production, a key factor in T-cell activation and proliferation5.
In renal allograft recipients, M17 has been detected at higher levels than the parent drug, CsA, in patient blood samples. The in vitro immunosuppressive activity of M17, particularly its ability to inhibit lymphocyte proliferation, suggests that it may play a role in the overall immunosuppressive regimen of these patients1.
M17 has been shown to modulate the phenotype of gingival fibroblasts, which could have implications for the management of gingival overgrowth, a common side effect of CsA therapy in transplant patients2.
The metabolite M17 has been implicated in CsA-induced nephrotoxicity. Higher blood concentrations of M17 have been observed in psoriatic patients who developed nephrotoxicity compared to those who did not, suggesting that M17 might serve as a marker for this adverse effect6.
M17, along with other metabolites, has demonstrated the ability to inhibit antigen-stimulated release of beta-hexoseaminidase, an in vitro correlate of anti-allergic effect. This suggests that M17 may have therapeutic potential in the treatment of allergic reactions8.
In studies of graft-versus-host disease (GvHD), M17 has been found to be one of the most active compounds in inhibiting lymphocyte proliferation, indicating its potential use in managing this condition post-transplantation7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: